molecular formula C11H14N2O2 B1586025 Methyl 6-pyrrolidinonicotinate CAS No. 210963-94-3

Methyl 6-pyrrolidinonicotinate

Cat. No.: B1586025
CAS No.: 210963-94-3
M. Wt: 206.24 g/mol
InChI Key: OWOKTZZFJFFUKY-UHFFFAOYSA-N
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Description

Methyl 6-pyrrolidinonicotinate (CAS 210963-94-3) is a nicotinic acid derivative with the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol. Structurally, it features a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) attached to the 6-position of the pyridine ring and a methyl ester group at the 3-position . The pyrrolidine moiety enhances its binding affinity and selectivity, making it a valuable scaffold for drug discovery .

Properties

IUPAC Name

methyl 6-pyrrolidin-1-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-11(14)9-4-5-10(12-8-9)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOKTZZFJFFUKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383374
Record name Methyl 6-pyrrolidinonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210963-94-3
Record name Methyl 6-(1-pyrrolidinyl)-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210963-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-pyrrolidinonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-pyrrolidinonicotinate typically involves the reaction of nicotinic acid with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The esterification process involves the use of methanol as a solvent and an acid catalyst to facilitate the formation of the methyl ester.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and enhances the efficiency of the process. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-pyrrolidinonicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form the corresponding amine derivatives.

    Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed:

    Oxidation: Formation of nicotinic acid derivatives.

    Reduction: Formation of pyrrolidine-substituted amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 6-pyrrolidinonicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 6-pyrrolidinonicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of nicotinic acetylcholine receptors. This interaction leads to the activation of downstream signaling pathways, resulting in various physiological effects. The compound’s ability to cross the blood-brain barrier makes it a potential candidate for neurological applications .

Comparison with Similar Compounds

Key Structural Variations and Their Impacts

Compound Name Structural Features Biological Activity/Reactivity Key Differences from this compound References
Methyl 6-(3-aminoazetidin-1-yl)nicotinate Azetidine ring (4-membered) with an amino group at position 3 Enhanced target interaction due to smaller ring strain; distinct metabolic stability Azetidine vs. pyrrolidine ring size and substituent placement
Methyl 4-methyl-6-(pyrrolidin-1-yl)nicotinate Additional methyl group at pyridine position 4 Modulates cholinergic signaling pathways; potential cognitive-enhancing effects Methyl substitution at position 4 alters steric interactions
Methyl 6-(pyrrolidin-3-yl)nicotinate Pyrrolidine nitrogen at position 3 (vs. position 1 in reference compound) Altered receptor binding due to nitrogen placement; potential selectivity for specific targets Nitrogen position in pyrrolidine affects electronic properties
Methyl 2-methyl-6-(pyrrolidin-1-yl)nicotinate Methyl group at pyridine position 2 Enhanced enzyme inhibition via steric effects; modified biochemical pathway engagement Substituent at position 2 influences binding accessibility
Ethyl 6-(pyrrolidin-1-yl)nicotinate Ethyl ester (vs. methyl ester) Improved metabolic stability and prolonged half-life; potential for sustained therapeutic effects Ester group impacts pharmacokinetics

Critical Research Findings

  • Ring Size and Reactivity : Replacing pyrrolidine with azetidine (4-membered ring) increases ring strain, leading to higher reactivity but reduced metabolic stability. This trade-off influences their suitability for specific applications, such as prodrug design .
  • Substituent Positioning : Methyl groups at positions 2 or 4 on the pyridine ring alter steric hindrance, affecting binding to targets like acetylcholinesterase or dopamine receptors. For example, the 4-methyl derivative shows promise in modulating cognitive function .

Biological Activity

Methyl 6-pyrrolidinonicotinate is a chemical compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrolidine ring attached to a nicotinic acid derivative. Its molecular formula is C10H12N2O2C_{10}H_{12}N_2O_2, and it features a methyl ester group linked to the nicotinic acid moiety. The unique structural features of this compound contribute to its distinct biological properties compared to other nicotinic derivatives.

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs) . These receptors are involved in various neurotransmitter release and signal transduction pathways. The binding affinity and specificity of this compound for nAChRs suggest potential implications in neuropharmacology, particularly in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : The compound has been studied for its ability to inhibit the growth of various bacterial strains, indicating potential applications in treating infections.
  • Anticancer Effects : Preliminary studies suggest that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells.
  • Neuroprotective Effects : Due to its interaction with nAChRs, the compound may also offer neuroprotective benefits, which are currently under investigation for therapeutic applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds. The following table summarizes key differences in structure and biological activity:

Compound NameStructure SimilarityBiological Activity
Methyl 6-(pyrrolidin-1-yl)nicotinatePyrrolidine ringAnticholinergic properties
Methyl 6-(4-aminopiperidin-1-yl)nicotinatePiperidine ringNeuroprotective effects
Methyl 5-nitro-2-(pyrrolidin-1-yl)nicotinateNitro groupAntimicrobial properties
Methyl 6-(1,4-diazepan-1-yl)nicotinateDiazepane ringPotential anxiolytic effects

The structural differences significantly influence the biological activities, highlighting the importance of specific functional groups in determining pharmacological effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains using standard disk diffusion methods. The results indicated significant inhibition zones, suggesting strong antimicrobial activity.
  • Anticancer Research : In vitro studies demonstrated that this compound induced apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways, leading to cell death .
  • Neuroprotective Effects : Research focusing on neuroprotection revealed that the compound could mitigate oxidative stress-induced neuronal damage in cell culture models. This suggests therapeutic potential for conditions like Alzheimer's disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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